molecular formula C17H24N4O4 B4587168 N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide

N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide

Cat. No.: B4587168
M. Wt: 348.4 g/mol
InChI Key: ADNFVSLBRYVOOL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.17975526 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The introduction of hydrazine functionality into certain compounds leads to spontaneous cyclizations, producing derivatives with potential pharmacological applications. For example, hydrazine-derived enolates transform into derivatives of 1-arylpyridine-2-one-3-carbonitriles or pyrazoloquinolinones, offering a one-pot synthesis route for these compounds. This demonstrates the versatility of hydrazine derivatives in synthesizing complex organic molecules with potential applications in drug development and materials science (Yermolayev et al., 2011).

Polymeric Materials

Hydrazine functionalities are instrumental in the synthesis of novel polyamides with high solubility and thermal stability. For instance, the preparation of an ether diamine monomer via the nucleophilic substitution reaction followed by catalytic hydrazine reduction has led to polyamides with good solubility in polar organic solvents and high glass transition temperatures. These materials are valuable for advanced applications in electronics and materials science due to their unique properties (Yang et al., 1999).

Antimicrobial Agents

Compounds derived from hydrazine functionalities have shown promising antimicrobial activities. Synthesis of novel bis-α,β-unsaturated ketones and their derivatives has led to compounds with significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Altalbawy, 2013).

Advanced Organic Synthesis

Hydrazine derivatives have been utilized in the synthesis of complex organic molecules, such as pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, showcasing the role of these compounds in developing pharmacologically active substances. This highlights the significance of hydrazine functionalities in organic synthesis, enabling the creation of compounds with potential therapeutic applications (Johnston et al., 2008).

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c22-15-9-12(10-21(15)11-14-7-4-8-25-14)16(23)19-20-17(24)18-13-5-2-1-3-6-13/h4,7-8,12-13H,1-3,5-6,9-11H2,(H,19,23)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNFVSLBRYVOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2CC(=O)N(C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide
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N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide
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N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide
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N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide
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N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide
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N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide

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